molecular formula C26H25N3O4 B2996481 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime CAS No. 1025164-82-2

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

Cat. No. B2996481
CAS RN: 1025164-82-2
M. Wt: 443.503
InChI Key: LRZMINYCHKGPFT-SLEBQGDGSA-N
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Description

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (DPHBNB) is an organic compound that is widely used in scientific research laboratories due to its unique properties. DPHBNB is a heterocyclic compound containing an oxime functional group, and can be synthesized from 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one (DPHB) and 4-nitrobenzyl alcohol. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, DPHBNB has a variety of applications in scientific research, and is widely used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

1. Chemical Reactions and Cycloadditions

The compound is involved in complex chemical reactions and 1,3-dipolar cycloadditions. For instance, research conducted by Narasimhan, Heimgartner, Hansen, and Schmid (1973) revealed that benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions with 3-phenyl-2H-azirines, leading to the partial formation of pyrimidines and diazabicyclo[3.1.0]hex-enes under certain conditions (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

2. Photoinitiation and Polymerization

In the field of photopolymerization, this compound has shown potential. For example, a study by Liu, Graff, Xiao, Dumur, and Lalevée (2021) found that certain oxime esters, derived from a similar nitrocarbazole scaffold, exhibited excellent photoinitiation abilities in the presence of acrylate monomers under LED irradiation. These findings suggest potential applications in 3D printing and composite preparation (Liu, Graff, Xiao, Dumur, & Lalevée, 2021).

3. Oxidation and Reduction Reactions

The compound plays a role in oxidation and reduction reactions. Miralles-Roch, Tallec, and Tardivel (1993) demonstrated that α-nitrobenzylic compounds partially form corresponding oximes at the mercury cathode in specific experimental conditions, indicating the potential for electrochemical applications (Miralles-Roch, Tallec, & Tardivel, 1993).

4. Catalysis and Chemical Synthesis

This compound may also have applications in catalysis and chemical synthesis. Research by Bernando, Florindo, Wolff, Machura, and Fernandes (2015) explored the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, which could potentially relate to the reactions involving 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

properties

IUPAC Name

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZMINYCHKGPFT-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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